Stereochemical Complexity Advantage: Four Stereoisomers vs. Two in Pyrrolidin-1-yl Analogs
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol possesses two stereogenic centers—C1 of the ethanolic bridge and C2 of the pyrrolidine ring—yielding four possible stereoisomers (RR, SS, RS, SR). In contrast, the commercially prevalent analog (R)-1-phenyl-2-(1-pyrrolidinyl)-ethanol (CAS not provided for target comparison; representative analog CAS 20245-72-1) contains only a single stereocenter at the hydroxyl-bearing carbon, yielding exactly two stereoisomers . This difference in stereochemical complexity fundamentally alters the compound's utility as a chiral scaffold: the four-stereoisomer system provides access to four distinct diastereomeric and enantiomeric ligand variants for systematic optimization of asymmetric catalytic processes, whereas the two-stereoisomer analog offers only half the stereochemical diversity [1].
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | Two stereogenic centers (C1 ethanolic carbon, C2 pyrrolidine carbon) |
| Comparator Or Baseline | (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol: One stereogenic center (C1 ethanolic carbon only) |
| Quantified Difference | Two stereocenters vs. one stereocenter (4 possible stereoisomers vs. 2 possible stereoisomers) |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular connectivity |
Why This Matters
For ligand screening and asymmetric catalyst optimization, a scaffold with two stereocenters enables systematic exploration of matched/mismatched stereochemical pairings that is impossible with single-stereocenter analogs.
- [1] U.S. Patent No. 4,198,424. Substituted 1-phenyl-2-pyrrolidin-2-yl-ethanols. A.H. Robins Company, Inc., 1980. View Source
